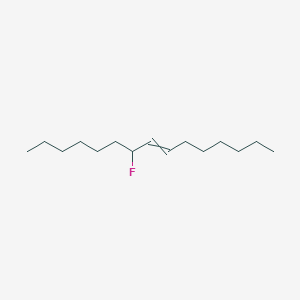

9-Fluoropentadec-7-ene

Description

9-Fluoropentadec-7-ene is a fluorinated unsaturated hydrocarbon characterized by a 15-carbon chain (pentadecene) with a fluorine substituent at position 9 and a double bond at position 5. Fluorine’s electronegativity and small atomic radius often enhance thermal stability, polarity, and bioavailability in analogous compounds, making fluorinated alkenes valuable targets for research .

Properties

CAS No. |

138710-21-1 |

|---|---|

Molecular Formula |

C15H29F |

Molecular Weight |

228.39 g/mol |

IUPAC Name |

9-fluoropentadec-7-ene |

InChI |

InChI=1S/C15H29F/c1-3-5-7-9-10-12-14-15(16)13-11-8-6-4-2/h12,14-15H,3-11,13H2,1-2H3 |

InChI Key |

YGLLDGPUDNECJA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CC(CCCCCC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoropentadec-7-ene typically involves the fluorination of a suitable precursor. One common method is the addition of hydrogen fluoride to a pentadecene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as antimony pentachloride or boron trifluoride to facilitate the fluorination process. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of 9-Fluoropentadec-7-ene can be achieved through continuous flow processes, which allow for better control over reaction parameters and improved safety. The use of specialized reactors and automated systems ensures consistent product quality and higher yields. Additionally, the purification of the final product is typically carried out using distillation or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 9-Fluoropentadec-7-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of fluorinated carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fluorinated alkanes.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or ammonia in an aqueous solution.

Major Products:

Oxidation: Fluorinated carboxylic acids or ketones.

Reduction: Fluorinated alkanes.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

9-Fluoropentadec-7-ene has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.

Biology: Investigated for its potential use in biological systems due to its stability and resistance to metabolic degradation. It can be used as a probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that exhibit improved bioavailability and metabolic stability.

Industry: Utilized in the production of specialty chemicals, surfactants, and polymers. Its unique properties make it suitable for applications in coatings, lubricants, and high-performance materials.

Mechanism of Action

The mechanism of action of 9-Fluoropentadec-7-ene is primarily influenced by the presence of the fluorine atom, which alters the electronic properties of the molecule. The fluorine atom increases the compound’s electronegativity, leading to changes in reactivity and interaction with other molecules. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Compounds

The following analysis focuses on structurally distinct fluorinated compounds from recent literature, emphasizing trends in physical properties, spectroscopic behavior, and functional roles.

Key Compounds and Data

The table below summarizes four fluorinated spirocyclic esters synthesized by Georg Thieme Verlag KG (2022), which share the 9-fluoro substitution motif but differ in aromatic substituents and ring systems :

| Compound ID | Yield (%) | Melting Point (°C) | Rf Value | Notable Substituents |

|---|---|---|---|---|

| 5b | 63 | 168.5–169.2 | 0.43 | o-Tolyl, methyl |

| 5c | 60 | 176.4–177.2 | 0.48 | m-Tolyl, methyl |

| 5e | 60 | 164.2–165.8 | 0.52 | 2-Chlorophenyl, methyl |

| 5f | 62 | 192.3–193.6 | 0.54 | 3-Chlorophenyl, methyl |

Structural and Functional Insights

Fluorine’s Impact on Polarity and Spectroscopic Properties

- Melting Points : Compounds with electron-withdrawing substituents (e.g., 5f with 3-chlorophenyl groups) exhibit higher melting points (192.3–193.6°C) compared to alkyl-substituted analogs (5b: 168.5–169.2°C). Fluorine’s electronegativity likely synergizes with chloro groups to enhance intermolecular forces .

- Chromatographic Behavior : Higher Rf values for chlorinated derivatives (5e: 0.52; 5f: 0.54) suggest increased lipophilicity compared to tolyl-substituted compounds (5b: 0.43), highlighting fluorine’s context-dependent effects on polarity .

Spectroscopic Signatures

- NMR Spectroscopy : In all compounds, the fluorine atom induces distinct deshielding effects on adjacent protons and carbons, as observed in $^{1}\text{H}$ and $^{13}\text{C}$ NMR spectra. For example, the fluorinated carbon in 5b–5f resonates downfield (~110–120 ppm in $^{13}\text{C}$ NMR), consistent with fluorine’s electronegativity .

- Infrared Spectroscopy : C–F stretching vibrations appear near 1100–1200 cm$^{-1}$, a range typical for aliphatic fluorocarbons, though sp$^2$-hybridized fluorine (as in 9-Fluoropentadec-7-ene) may shift this absorption .

Functional Comparisons

- Synthetic Utility : Fluorinated spirocyclic compounds like 5b–5f serve as intermediates in drug discovery, leveraging fluorine’s metabolic stability. In contrast, 9-Fluoropentadec-7-ene’s linear structure may favor applications in polymer chemistry or surfactants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.